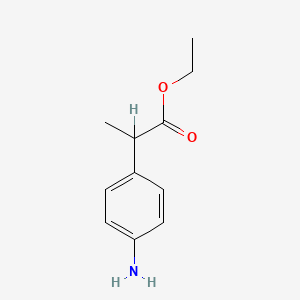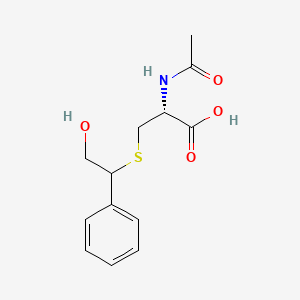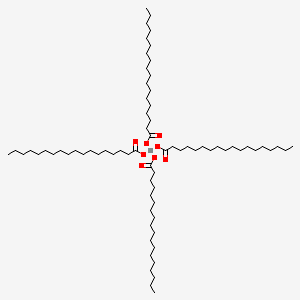
Tin stearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically stearic acid . Tin stearate appears as colorless (white) crystals and is insoluble in water . It is widely used in various industries due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: Tin stearate can be synthesized by reacting tin salts with stearic acid. One common method involves the direct reaction between tin and molten stearic acid under a nitrogen atmosphere at elevated temperatures (around 260°C) for several hours . This process results in the formation of this compound without the need for additional organic solvents.
Industrial Production Methods: In industrial settings, this compound is often produced by reacting tin(II) chloride with sodium stearate in an aqueous medium. The reaction typically occurs at elevated temperatures, and the resulting this compound precipitates out of the solution. The product is then filtered, washed, and dried to obtain the final compound.
化学反应分析
Types of Reactions: Tin stearate undergoes various chemical reactions, including:
Oxidation and Reduction: Tin ions (Sn²⁺ and Sn⁴⁺) can participate in oxidation and reduction reactions, forming different tin compounds.
Common Reagents and Conditions:
Sodium Hydroxide: Used in hydrolysis reactions to form tin(II) chloride.
Hydrochloric Acid: Also used in hydrolysis reactions to form tin(II) chloride hydroxide.
Major Products Formed:
Tin(II) Chloride: Formed during hydrolysis reactions.
Tin(II) Chloride Hydroxide: Another product of hydrolysis reactions.
科学研究应用
Tin stearate has a wide range of applications in scientific research and various industries:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Utilized as a stabilizer in pharmaceutical formulations.
Industry: Acts as a thickener, film-forming polymer, and release agent in the cosmetics and pharmaceuticals industries.
作用机制
The mechanism of action of tin stearate involves its interaction with various molecular targets and pathways. In catalytic applications, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates in organic reactions. In biological applications, it can interact with cellular components, aiding in the preparation and stabilization of samples for microscopy.
相似化合物的比较
Tin stearate is part of a broader class of compounds known as metallic stearates, which include derivatives of stearic acid with different metal cations. Some similar compounds include:
Calcium Stearate: Used as a stabilizer and lubricant in plastics and rubber.
Zinc Stearate: Employed as a release agent and lubricant in the rubber and plastics industries.
Magnesium Stearate: Commonly used as a lubricant in pharmaceutical tablet formulations.
Uniqueness of this compound: this compound is unique due to its specific catalytic properties and its ability to form stable complexes with various organic molecules. Its applications in the production of ITO nanocrystals and its role as a thickener and film-forming agent in cosmetics and pharmaceuticals set it apart from other metallic stearates.
属性
CAS 编号 |
7637-13-0 |
|---|---|
分子式 |
C18H36O2Sn |
分子量 |
403.2 g/mol |
IUPAC 名称 |
octadecanoate;tin(4+) |
InChI |
InChI=1S/C18H36O2.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI 键 |
JIVYAYWWEQOVRW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sn+4] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Sn] |
Key on ui other cas no. |
7637-13-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


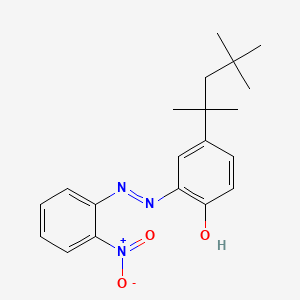
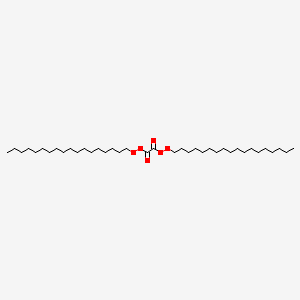
![[[4-[[2-(4-Cyclohexylphenoxy)ethyl]ethylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B1605368.png)
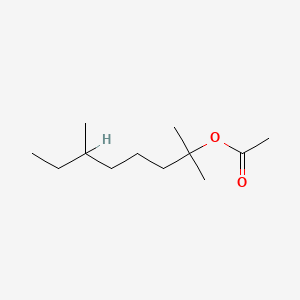
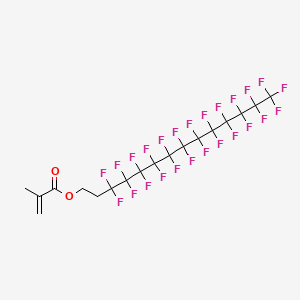
![2-[8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane](/img/structure/B1605375.png)
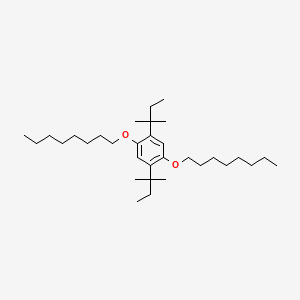
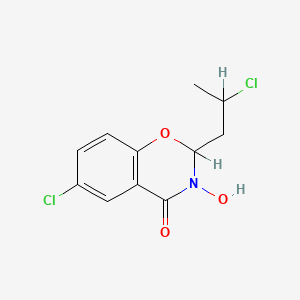
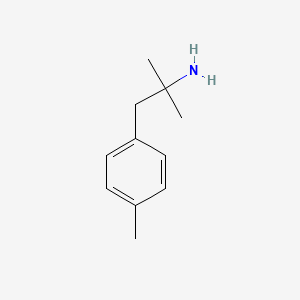
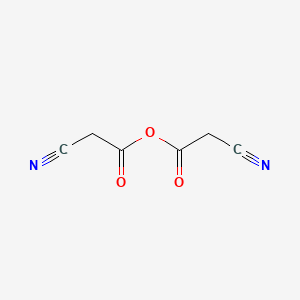
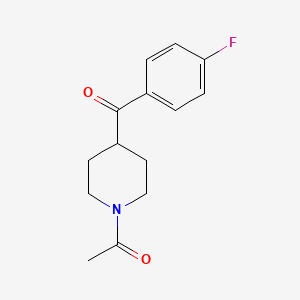
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl]phenylamino]-](/img/structure/B1605384.png)
